molecular formula C18H17N3O3S B2668189 3,5-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 379730-66-2

3,5-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2668189
CAS No.: 379730-66-2
M. Wt: 355.41
InChI Key: NCJVCVZBUSUQNN-UHFFFAOYSA-N
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Description

Research Context and Significance of 3,5-Dimethoxy-N-[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide

The compound this compound belongs to a class of heterocyclic hybrids that integrate the 1,3,4-thiadiazole ring with a benzamide scaffold. This structural combination leverages the electron-rich thiadiazole core for nucleophilic interactions and the planar benzamide moiety for π-stacking with biological targets. The methoxy groups at the 3- and 5-positions of the benzamide enhance solubility and modulate electronic effects, while the 4-methylphenyl substituent on the thiadiazole contributes to hydrophobic interactions in enzyme binding pockets.

Recent studies have identified this compound as a potent inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme overexpressed in colorectal and prostate cancers. In vitro assays using PC3 (prostate cancer) and SKNMC (neuroblastoma) cell lines demonstrated dose-dependent cytotoxicity, with IC₅₀ values comparable to doxorubicin in certain derivatives. The table below summarizes key biological activities of structurally analogous thiadiazole-benzamide hybrids:

Compound Target Enzyme Cell Line (IC₅₀, μM) Reference
Nitro-substituted derivative 15-LOX-1 (IC₅₀: 12.3) PC3 (18.7)
Methoxylated derivative Tyrosine kinase SKNMC (23.4)
3,5-Dimethoxy variant 15-LOX-1 (IC₅₀: 9.8) HT-29 (27.1)

Historical Development of Thiadiazole-Benzamide Research

The synthesis of thiadiazole-benzamide hybrids originated in the early 2000s with the exploration of 1,3,4-thiadiazoles as bioisosteres for carboxamide groups. Initial methodologies relied on stoichiometric oxidants like ammonium persulfate, which limited scalability due to byproduct formation. A pivotal advancement occurred in 2017 with the introduction of vanadium-dependent haloperoxidases (VHPOs) for enzymatic halogenation, enabling catalytic oxidative dimerization of thioamides under mild conditions. For example, the biocatalytic synthesis of penicilliumthiamine B, a natural 1,2,4-thiadiazole anticancer agent, achieved 98% yield using Curvularia inaequalis VHPO.

Structure-activity relationship (SAR) studies in the 2020s revealed that electron-donating groups (e.g., methoxy) at the benzamide’s meta and para positions improved 15-LOX-1 inhibition by 40% compared to unsubstituted analogs. Concurrently, computational docking analyses correlated the 4-methylphenyl group’s hydrophobicity with enhanced binding to the 15-LOX-1 substrate channel.

Evolution of Methoxybenzamide-Thiadiazole Hybrid Compounds

The strategic incorporation of methoxy groups into thiadiazole-benzamide hybrids arose from pharmacokinetic optimization efforts. Early derivatives lacking methoxy substituents exhibited poor bioavailability due to rapid hepatic glucuronidation. Introduction of 3,5-dimethoxy groups reduced metabolic clearance by 60% in rodent models, as measured via liquid chromatography–mass spectrometry (LC-MS).

Mechanistically, methoxylation alters the electronic profile of the benzamide ring, increasing electron density at the carbonyl oxygen. This modification strengthens hydrogen bonding with catalytic residues in 15-LOX-1’s active site, as evidenced by X-ray crystallography. Comparative studies showed that 3,5-dimethoxy derivatives inhibited 15-LOX-1 at nanomolar concentrations (IC₅₀: 0.98 μM), outperforming mono-methoxy analogs (IC₅₀: 2.3 μM).

Current Research Landscape and Scientific Objectives

Contemporary research prioritizes three objectives:

  • Synthetic Optimization : Developing one-pot protocols to reduce reaction steps. Recent work demonstrated a 72% yield for this compound using enzymatic halogenation with Ceratopteris richardii VHPO.
  • Target Identification : Proteomic profiling has linked this compound to the downregulation of NF-κB and STAT3 signaling pathways in triple-negative breast cancer models.
  • Formulation Strategies : Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved tumor accumulation by 3.2-fold in murine xenografts.

Ongoing clinical trials are evaluating analogs for pancreatic cancer, leveraging their dual inhibition of 15-LOX-1 and epidermal growth factor receptor (EGFR) kinases. Future directions include combinatorial therapy with immune checkpoint inhibitors to overcome chemoresistance.

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-4-6-12(7-5-11)17-20-21-18(25-17)19-16(22)13-8-14(23-2)10-15(9-13)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJVCVZBUSUQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 4-methylphenylhydrazine.

    Formation of Thiadiazole Ring: The reaction between 3,5-dimethoxybenzoic acid and 4-methylphenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of the 1,3,4-thiadiazole ring.

    Coupling Reaction: The resulting thiadiazole derivative is then coupled with benzoyl chloride in the presence of a base such as triethylamine (TEA) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and other substituted benzamides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties:

  • Antibacterial Effects : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity : Significant antifungal effects have been reported against strains like Candida albicans and Aspergillus niger, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anticancer Potential

The anticancer properties of 3,5-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide are particularly noteworthy:

  • Cell Growth Inhibition : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant antiproliferative activity against human breast cancer (MCF-7), lung cancer (H460), and colon cancer (HCT116) cell lines .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity:

  • The presence of methoxy groups enhances the electronic properties and solubility of the compound, potentially increasing its bioavailability.
  • The thiadiazole ring contributes to its pharmacological profile by interacting with various biological targets.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Substituent Impact on Spectral and Physical Properties

Compound Name Substituents IR (C=O stretch, cm⁻¹) ^1H-NMR (Key Signals, ppm) Melting Point (°C) Reference
Target Compound 3,5-dimethoxy, 4-methylphenyl ~1605–1679* 7.36–7.72 (Ar-H), δ ~2.49 (CH3) Not reported
3-Chloro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4b) 3-Cl, pyridinyl ~1605–1679 7.47–8.39 (Ar-H, pyridine-H) Not reported
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Acetyl, methyl-pyridinyl 1679, 1605 2.49 (CH3), 7.47–8.39 (Ar-H) 290
3,5-Dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide 3,5-dimethoxy, CF₃ Not reported Not reported Not reported

*Inferred from analogous benzamide derivatives .

Key Observations :

  • Electron-Donating vs.
  • Thermal Stability : Compounds with acetylated pyridinyl substituents (e.g., 8a) exhibit higher melting points (~290°C), suggesting greater crystalline stability compared to the target compound .

Key Observations :

  • Antibacterial Activity: The target compound’s 4-methylphenyl group is structurally similar to N-(4-methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine, which shows strong activity against E. coli . However, the absence of an aminoethyl linker in the target compound may reduce potency.
  • Anticancer Potential: Fluorinated analogs (e.g., 4d) demonstrate moderate activity, suggesting that substituting dimethoxy groups with halogens could enhance cytotoxicity .

Structural and Conformational Analysis

  • Planarity and Hydrogen Bonding : The target compound’s thiadiazole ring is expected to adopt a planar conformation, as seen in (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine, facilitating π-π stacking interactions .
  • Butterfly Conformation: In contrast, derivatives like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole exhibit non-planar "butterfly" conformations (46.3° dihedral angle), which may reduce target binding efficiency compared to planar analogs .

Biological Activity

3,5-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a thiadiazole ring and two methoxy groups. Its IUPAC name is this compound. The presence of the thiadiazole moiety is significant as it is commonly associated with various biological activities.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)3.29
HCT116 (Colon)10.0
H460 (Lung)10.0

These findings suggest that the compound may act as a potential therapeutic agent against breast and lung cancers.

The mechanism through which this compound exerts its effects appears to involve modulation of signaling pathways related to cell growth and apoptosis. Specifically, it may interact with molecular targets involved in oxidative stress and inflammation.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound possesses antimicrobial activity . Studies have shown that derivatives of thiadiazole compounds often exhibit significant antibacterial and antifungal properties .

Case Studies and Research Findings

A study focused on a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives found that compounds similar to this compound displayed excellent anti-proliferation abilities against breast cancer cells (MCF-7) and lung cancer cells (A549) . The results indicated a selective inhibition of cancer cell growth while sparing normal cells.

Comparative Analysis

When compared to other benzamide derivatives with similar structures but different substituents or functional groups, this compound demonstrates unique biological activity due to its specific molecular configuration:

Compound TypeUnique Features
Benzamides without thiadiazoleGenerally lower biological activity
Thiadiazole derivativesOften demonstrate higher anticancer potency

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under reflux (e.g., in ethanol with catalytic acetic acid) .

Benzamide Coupling : Reacting the thiadiazole-2-amine intermediate with 3,5-dimethoxybenzoyl chloride in dichloromethane using triethylamine as a base .

  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at 80–100°C), and stoichiometric ratios (1:1.2 amine:acyl chloride). Purity is confirmed via HPLC or TLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm methoxy groups (δ ~3.8 ppm for OCH3_3) and thiadiazole ring protons (δ ~7.5–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 395.10 [M+H]+^+) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S: 1.68–1.72 Å, C–N: 1.30–1.34 Å) and dihedral angles (e.g., 46.3° between thiadiazole and benzamide planes) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Agar diffusion assays against E. coli and B. subtilis (zone of inhibition ≥15 mm at 100 µg/mL) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., IC50_{50} values <50 µM against HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or topoisomerase II .

Advanced Research Questions

Q. How do substituents on the thiadiazole and benzamide moieties influence bioactivity?

  • Data-Driven Analysis :

  • Electron-Withdrawing Groups (e.g., -CF3_3): Enhance anticancer activity (IC50_{50} reduced by 30% compared to -OCH3_3) but may reduce solubility .
  • Methoxy Positioning : 3,5-Dimethoxy substitution on benzamide improves binding to kinase targets (Kd_d = 12 nM vs. 45 nM for monosubstituted analogs) .
  • Thiadiazole Modifications : Adding a 4-methylphenyl group increases metabolic stability (t1/2_{1/2} >6 hrs in liver microsomes) .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

  • Case Study : Discrepancies in dihedral angles (e.g., 46.3° vs. 0.8° in related derivatives ) are resolved via:

SHELXL Refinement : Adjusts thermal parameters and hydrogen bonding networks (e.g., intramolecular C–H···N bonds stabilize planar conformations) .

Density Functional Theory (DFT) : Validates experimental vs. computed bond lengths (RMSD <0.02 Å) .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Methodological Recommendations :

  • Selective Functionalization : Introduce sulfonamide or carbamate groups to reduce CYP450 inhibition .
  • Prodrug Design : Mask polar groups (e.g., esterify methoxy) to enhance selectivity .
  • CRISPR Screening : Identify genetic vulnerabilities in cancer cells to prioritize target pathways .

Q. How are structure-activity relationships (SARs) computationally modeled for this compound?

  • Workflow :

Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol) .

QSAR Modeling : Use Hammett constants (σ) for substituents to correlate electronic effects with IC50_{50} (R2^2 >0.85) .

MD Simulations : Assess stability of ligand-protein complexes (RMSF <1.5 Å over 100 ns) .

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